molecular formula C58H86N8O8RuS2 B12055236 Di-tetrabutylammonium cis-bis(isothioCyanato)bis(2,2'-bipyridyl-4,4'-dicarboxylato)ruthenium(II)

Di-tetrabutylammonium cis-bis(isothioCyanato)bis(2,2'-bipyridyl-4,4'-dicarboxylato)ruthenium(II)

Cat. No.: B12055236
M. Wt: 1188.6 g/mol
InChI Key: MQGCPZMVNHGIPF-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

N719 is synthesized through a multi-step process involving the coordination of ruthenium with bipyridyl ligands and isothiocyanate groups. The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of N719 follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as column chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

N719 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of N719 typically results in the formation of higher oxidation state ruthenium complexes .

Mechanism of Action

N719 functions by absorbing light and generating excited electrons. These electrons are then transferred to the conduction band of a semiconductor, such as titanium dioxide, and subsequently transported to the anode. The oxidized dye is regenerated by the iodide redox couple, completing the cycle and allowing for continuous electron flow .

Properties

Molecular Formula

C58H86N8O8RuS2

Molecular Weight

1188.6 g/mol

InChI

InChI=1S/2C16H36N.2C12H8N2O4.2CNS.Ru/c2*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2*15-11(16)7-1-3-13-9(5-7)10-6-8(12(17)18)2-4-14-10;2*2-1-3;/h2*5-16H2,1-4H3;2*1-6H,(H,15,16)(H,17,18);;;/q2*+1;;;2*-1;+2/p-2

InChI Key

MQGCPZMVNHGIPF-UHFFFAOYSA-L

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.C1=CN=C(C=C1C(=O)O)C2=NC=CC(=C2)C(=O)[O-].C1=CN=C(C=C1C(=O)O)C2=NC=CC(=C2)C(=O)[O-].C(=[N-])=S.C(=[N-])=S.[Ru+2]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.